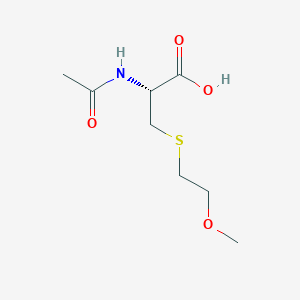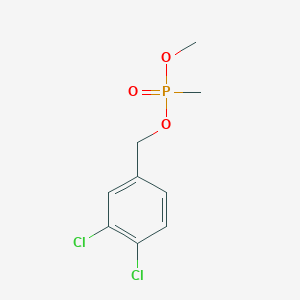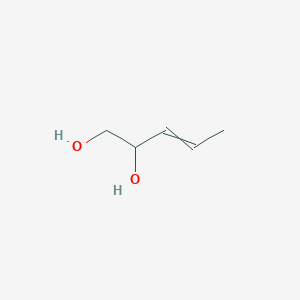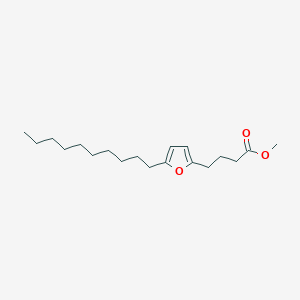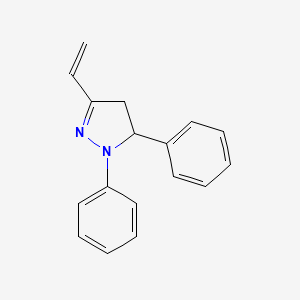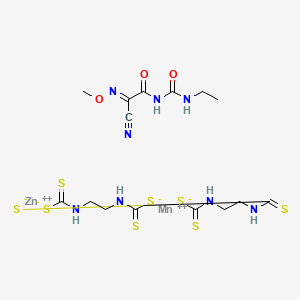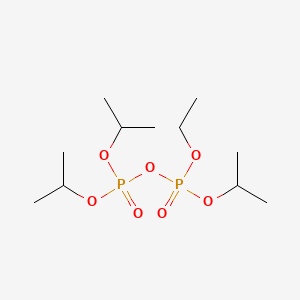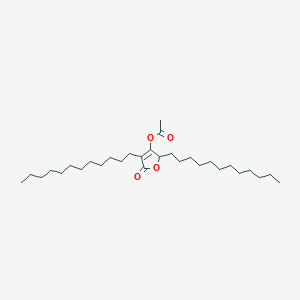
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate is a chemical compound with a complex structure that includes a furan ring substituted with dodecyl chains and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate typically involves the reaction of dodecyl-substituted furan derivatives with acetic anhydride under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Wirkmechanismus
The mechanism of action of 2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicine or industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxo-4,5-dihydro-2-furylacetic acid: A related compound with a similar furan ring structure.
2,5-Dimethyl-4-oxo-4,5-dihydrofuran-3-yl acetate: Another furan derivative with different substituents.
Uniqueness
2,4-Didodecyl-5-oxo-2,5-dihydrofuran-3-yl acetate is unique due to its long dodecyl chains, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
64580-86-5 |
|---|---|
Molekularformel |
C30H54O4 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
(2,4-didodecyl-5-oxo-2H-furan-3-yl) acetate |
InChI |
InChI=1S/C30H54O4/c1-4-6-8-10-12-14-16-18-20-22-24-27-29(33-26(3)31)28(34-30(27)32)25-23-21-19-17-15-13-11-9-7-5-2/h28H,4-25H2,1-3H3 |
InChI-Schlüssel |
OIYORFUWSNLSJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1C(=C(C(=O)O1)CCCCCCCCCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


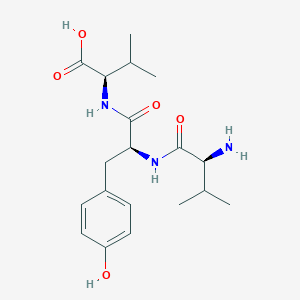
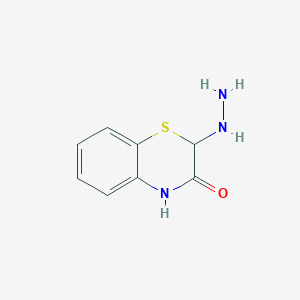
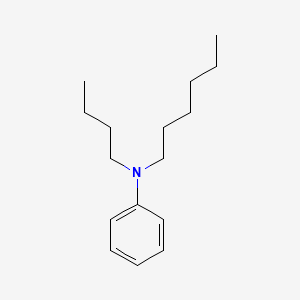
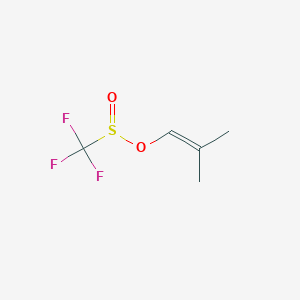
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
